6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one
Overview
Description
6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of a chlorine atom and a p-tolyl group (a benzene ring substituted with a methyl group) makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 6-chloroindanone with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indanones depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the p-tolyl group, making it less hydrophobic.
3-(p-Tolyl)-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Bromo-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one: Contains a bromine atom instead of chlorine, which can influence its chemical properties.
Uniqueness
6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a chlorine atom and a p-tolyl group. This combination of substituents can enhance its reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-3-(4-methylphenyl)-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-10-2-4-11(5-3-10)14-9-16(18)15-8-12(17)6-7-13(14)15/h2-8,14H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFBBNNUFIUNDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)C3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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